- Convenient access to isoindolinones via carbamoyl radical cyclization: Synthesis of cichorine and 4-hydroxyisoindolin-1-one natural productsTetrahedron, 2011, 67(14), 2693-2701,
Cas no 954239-52-2 (Methyl 3-oxoisoindoline-5-carboxylate)
954239-52-2 structure
Methyl 3-oxoisoindoline-5-carboxylate
Methyl 3-oxoisoindoline-5-carboxylate Properties
Names and Identifiers
-
- Methyl 3-oxoisoindoline-5-carboxylate
- 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester
- 3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester
- methyl 3-oxo-1,2-dihydroisoindole-5-carboxylate
- Methyl 2,3-dihydro-3-oxo-1H-isoindole-5-carboxylate (ACI)
- DTXSID60696044
- METHYL 3-OXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE
- DB-080255
- 3-OXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID METHYL ESTER
- AB54063
- 1H-Isoindole-5-carboxylicacid,2,3-dihydro-3-oxo-,Methylester
- MFCD09878911
- SY042269
- AS-76710
- SCHEMBL19474641
- Z1198235672
- EN300-142217
- 954239-52-2
- AKOS006311411
- CS-0147123
- Methyl3-oxoisoindoline-5-carboxylate
- BCP32397
- +Expand
-
- MFCD09878911
- FOUXXPLZXKYJRB-UHFFFAOYSA-N
- 1S/C10H9NO3/c1-14-10(13)6-2-3-7-5-11-9(12)8(7)4-6/h2-4H,5H2,1H3,(H,11,12)
- O=C(C1C=C2C(NCC2=CC=1)=O)OC
Computed Properties
- 191.058243149g/mol
- 1
- 4
- 2
- 191.058243149g/mol
- 14
- 264
- 0
- 0
- 0
- 0
- 0
- 1
- 0.6
- 55.4Ų
Methyl 3-oxoisoindoline-5-carboxylate Price
Methyl 3-oxoisoindoline-5-carboxylate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ; 96 h, reflux
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 60 °C
1.2 Reagents: Diisopropylethylamine ; 3.5 h, 60 °C
1.2 Reagents: Diisopropylethylamine ; 3.5 h, 60 °C
Reference
- Preparation of pyrrolidine derivatives as type 4 phosphodiesterase inhibitors and used for prevention/treatment of respiratory diseases, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Methanol ; 16 h, 1 atm, rt → 70 °C
Reference
- Preparation of isoindolinone derivatives as Ask1 inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
Reference
- Carbamoyl radicals from carbamoylxanthates: a facile entry into isoindolin-1-onesTetrahedron Letters, 2007, 48(47), 8285-8289,
Methyl 3-oxoisoindoline-5-carboxylate Raw materials
- 3-Oxoisoindoline-5-carboxylic acid
- 6-bromo-2,3-dihydro-1H-isoindol-1-one
- 1H-Isoindole-5-carboxylic acid, 2-(1,1-dimethylethyl)-2,3-dihydro-3-oxo-, methyl ester
Methyl 3-oxoisoindoline-5-carboxylate Preparation Products
Methyl 3-oxoisoindoline-5-carboxylate Related Literature
-
Wisuttaya Worawalai,Sumrit Wacharasindhu,Preecha Phuwapraisirisan Med. Chem. Commun., 2012,3, 1466-1470
-
F. Li,R. L. Meyer,S. H. Carpenter,L. E. VanGelder,A. W. Nichols,C. W. Machan,M. L. Neidig,E. M. Matson Chem. Sci., 2018,9, 6379-6389
-
Yufeng Guo,Wanlin Guo Nanoscale, 2014,6, 3731-3736
-
4. Regio- and stereoselective trans-silylvinylation of internal alkynes catalyzed by RuHCl(CO)(PCy3)2†Jinbo Zhao,Shasha Liu,Nadia Marino,Daniel A. Clark Chem. Sci., 2013,4, 1547-1551
-
Kashyap J. Tamuli,Ranjan K. Sahoo New J. Chem., 2020,44, 20956-20965
-
Boyu Yang,Haijiao Xu,Shaowen Wang,Mingjun Cai,Yan Shi,Guocheng Yang,Yuping Shan Nanoscale, 2016,8, 18027-18031
-
Tamar Kurzion-Zilbermann,Alexandra Masarwa Dalton Trans., 2007, 3959-3965
-
9. Front cover
-
Kai Schütte,Adinarayana Doddi,Clarissa Kroll,Hajo Meyer,Christian Gemel,Gustaaf van Tendeloo,Roland A. Fischer,Christoph Janiak Nanoscale, 2014,6, 5532-5544
Recommended suppliers
Amadis Chemical Company Limited
(CAS:954239-52-2)Methyl 3-oxoisoindoline-5-carboxylate
99%/99%
1g/5g
179.0/627.0